molecular formula C4H10O2S2 B14205018 1,2-Butanediol, 3,4-dimercapto- CAS No. 796963-81-0

1,2-Butanediol, 3,4-dimercapto-

Cat. No.: B14205018
CAS No.: 796963-81-0
M. Wt: 154.3 g/mol
InChI Key: LHOLVWOLWSNGKW-UHFFFAOYSA-N
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Description

Historical Trajectory and Significance in Chemical Sciences

The significance of this class of compounds in biochemical research was firmly established by W.W. Cleland in 1964. bionity.com In his seminal paper, Cleland introduced Dithiothreitol (B142953) (DTT) as a novel protective reagent for sulfhydryl (-SH) groups. bionity.comwikipedia.org These reagents, which also include the epimer Dithioerythritol (B556865) (DTE), became collectively known as "Cleland's reagents." Their ability to efficiently reduce disulfide bonds to thiols made them indispensable tools for protein chemists. This allowed for the maintenance of proteins in their reduced state, preventing oxidation and preserving their biological activity during experimental procedures like purification and analysis. Their introduction was a pivotal moment, enabling countless studies on enzyme mechanisms, protein folding, and the role of cysteine residues in protein function.

Stereochemical Considerations: Dithioerythritol (DTE) as a Meso-Diastereomer and Epimer of Dithiothreitol (DTT)

The functionality of these reagents is deeply rooted in their specific three-dimensional structures. DTE and DTT are stereoisomers of 1,4-dimercapto-2,3-butanediol, derived from the four-carbon sugars erythrose and threose, respectively. wikipedia.orgguidechem.com

Dithioerythritol (DTE) is the erythro isomer. wikipedia.org It has the (2R,3S) configuration. Due to an internal plane of symmetry, DTE is a meso compound and is achiral, despite having two stereocenters. wikipedia.org

Dithiothreitol (DTT) is the threo isomer. It exists as a pair of enantiomers: (2R,3R)-DTT and (2S,3S)-DTT. The commercially available reagent is typically a racemic mixture of these two enantiomers (DL-DTT). guidechem.com

Because DTE and DTT are stereoisomers that are not mirror images of each other, they are classified as diastereomers. wikipedia.org More specifically, DTE is considered an epimer of DTT because they differ in configuration at only one of their two stereocenters (C3). bionity.comwikipedia.orgmedchemexpress.comagscientific.com

This stereochemical difference has significant consequences for their chemical properties, particularly the stability of their oxidized forms. When these reagents reduce a disulfide bond, they become oxidized themselves, forming a six-membered ring containing an internal disulfide bond. In the oxidized form of DTE, the two hydroxyl groups are in a cis orientation, leading to steric repulsion. bionity.comwikipedia.org In contrast, the hydroxyl groups in oxidized DTT are in a more stable trans orientation, which minimizes steric hindrance. wikipedia.org

Stereochemical Comparison of DTE and DTT
PropertyDithioerythritol (DTE)Dithiothreitol (DTT)
Systematic Name(2R,3S)-1,4-Bis(sulfanyl)butane-2,3-diol wikipedia.orgepa.gov(2R,3R)- and (2S,3S)-1,4-bis(sulfanyl)butane-2,3-diol
Isomer TypeErythro wikipedia.orgThreo nih.gov
ChiralityMeso (achiral) wikipedia.orgChiral (exists as a pair of enantiomers) wikipedia.org
RelationshipDiastereomers and Epimers wikipedia.orgwikipedia.org
Oxidized Form OH Group OrientationCis (less stable) wikipedia.orgTrans (more stable) wikipedia.org

Foundational Role in Redox Chemistry and Thiol-Based Systems

The primary application of DTE and DTT in academic research is as reducing agents. agscientific.com They are widely used to cleave disulfide bonds (-S-S-) in proteins and peptides, converting them to free sulfhydryl groups (-SH). guidechem.com This action is crucial for several biochemical techniques, including sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where proteins must be fully denatured and linearized to ensure accurate separation by mass. agscientific.com

The reducing power of both DTE and DTT is exceptionally high, with a standard redox potential of -0.33 V at pH 7. wikipedia.orgguidechem.com The efficiency of the reduction is driven by the high stability of the six-membered ring formed upon oxidation of the dithiol. guidechem.com This intramolecular cyclization makes the reaction essentially irreversible under many conditions.

Despite having the same redox potential, DTT is generally a more potent reducing agent than DTE. bionity.comwikipedia.org This difference in efficacy stems from the stereochemistry of their oxidized forms, as mentioned previously. The greater steric strain in the cis-hydroxyl configuration of oxidized DTE makes it less stable than the trans configuration of oxidized DTT, thus making DTE a slightly less favorable reducing agent. bionity.comwikipedia.org Furthermore, the pKa values of the thiol groups differ slightly: 9.0 and 9.9 for DTE, compared to 9.3 and 9.5 for DTT. wikipedia.org Since the ionized thiolate anion (-S⁻) is the active nucleophile in disulfide reduction, these pKa differences can lead to variations in reduction efficiency at different pH levels. wikipedia.org

Redox Properties of DTE and DTT
PropertyDithioerythritol (DTE)Dithiothreitol (DTT)
Redox Potential (pH 7)-0.33 V wikipedia.org-0.33 V guidechem.com
Thiol pKa Values9.0 and 9.9 wikipedia.org9.3 and 9.5 wikipedia.org
Primary ApplicationReducing agent for disulfide bonds guidechem.comagscientific.com
Relative EfficacySlightly less powerful reducing agent bionity.comagscientific.comMore powerful reducing agent wikipedia.org

Compound Nomenclature

Common Name/AcronymSystematic Name
Dithioerythritol (DTE)(2R,3S)-1,4-Bis(sulfanyl)butane-2,3-diol wikipedia.orgepa.gov
Dithiothreitol (DTT)(±)-(2R,3R)-1,4-Bis(sulfanyl)butane-2,3-diol
Erythrose(2R,3R)-2,3,4-Trihydroxybutanal
Threose(2S,3R)-2,3,4-Trihydroxybutanal
1,2-ButanediolButane-1,2-diol wikipedia.org
1,4-Butanediol (B3395766)Butane-1,4-diol
2,3-ButanediolButane-2,3-diol wikipedia.org
1,4-Dimercapto-2,3-butanediol1,4-Bis(sulfanyl)butane-2,3-diol cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

796963-81-0

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

IUPAC Name

3,4-bis(sulfanyl)butane-1,2-diol

InChI

InChI=1S/C4H10O2S2/c5-1-3(6)4(8)2-7/h3-8H,1-2H2

InChI Key

LHOLVWOLWSNGKW-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CS)S)O)O

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1,2 Butanediol, 3,4 Dimercapto

Established Synthesis Pathways for 1,4-Dimercapto-2,3-butanediol Isomers

Synthesis via Epoxide and Thiolacetic Acid Routes

A well-documented pathway for synthesizing dithiothreitol (B142953) (DTT) involves the use of an epoxide intermediate and thiolacetic acid. This method provides a clear route to the target molecule while aiming to minimize isomeric impurities. google.com The synthesis begins with 1,4-butanediol (B3395766), which undergoes a series of transformations to yield the final dithiol product. google.com

The process can be summarized in four main steps:

Bromination: 1,4-butanediol is first treated with bromine. This reaction introduces bromine atoms across the double bond (if starting from 1,4-butenediol) or substitutes hydroxyl groups, leading to the formation of 2,3-dibromo-1,4-butanediol. google.com

Epoxidation: The resulting dibromo compound is then subjected to hydrolysis under alkaline conditions, typically using sodium hydroxide (B78521). This step facilitates an intramolecular Williamson ether synthesis, where the hydroxyl groups displace the adjacent bromine atoms, forming a diepoxide intermediate. google.com

Thioacetate Addition: The diepoxide is subsequently reacted with thiolacetic acid. The epoxide rings are opened by the nucleophilic attack of the thiolacetate, resulting in the formation of dithiothreitol diacetate. google.com

Hydrolysis: In the final step, the diacetate intermediate is hydrolyzed using an alkali catalyst. This removes the acetyl protecting groups from the sulfur atoms, yielding the final product, dithiothreitol. google.com

Table 1: Key Stages in the Synthesis of DTT via Thiolacetic Acid Route

Step Starting Material Key Reagents Intermediate/Product Purpose
1 1,4-butanediol precursor Bromine (Br₂) 2,3-dibromo-1,4-butanediol Introduction of leaving groups
2 2,3-dibromo-1,4-butanediol Sodium Hydroxide (NaOH) Diepoxide Formation of reactive epoxide rings
3 Diepoxide Thiolacetic Acid (CH₃COSH) Dithiothreitol diacetate Introduction of protected thiol groups

Industrial Syntheses Utilizing Epoxides and Hydrogen Sulfide

For large-scale industrial production, modern syntheses of dithiothreitol and its isomers often employ epoxides and hydrogen sulfide as key reactants. This method is an alternative to older routes that used more hazardous materials like 1,4-dibromo-2-butene. wikipedia.org While specific proprietary industrial processes may vary, the fundamental chemistry involves the nucleophilic ring-opening of an epoxide by a sulfur-containing nucleophile.

In this context, a suitable four-carbon diepoxide serves as the backbone of the molecule. This epoxide is reacted directly with hydrogen sulfide (H₂S) or a salt thereof, such as sodium sulfide. The sulfide or hydrosulfide anion acts as the nucleophile, attacking the carbon atoms of the epoxide rings. This reaction proceeds via a nucleophilic substitution mechanism (SN2), leading to the opening of both epoxide rings and the direct formation of the two thiol (-SH) groups. The reaction must be carefully controlled to ensure the addition of two separate thiol groups rather than the formation of cyclic sulfide byproducts.

Stereoselective Approaches to 1,4-Dimercapto-2,3-butanediol Derivatives (e.g., L-Dithiothreitol)

The biological and chemical activity of 1,4-dimercapto-2,3-butanediol is often dependent on its stereochemistry. Therefore, stereoselective synthesis is of significant importance for producing specific isomers like L-(-)-Dithiothreitol. sigmaaldrich.comresearchgate.net Such syntheses typically rely on starting materials that already possess the desired chirality, a strategy known as the "chiral pool" approach.

One prominent stereoselective method begins with a chiral precursor such as dimethyl tartrate. google.com This method ensures that the stereochemistry of the final product is controlled from the outset. The key stages of this synthesis are outlined below: google.com

Hydroxyl Group Protection: The synthesis starts with the protection of the two hydroxyl groups of dimethyl tartrate. This is commonly achieved by reacting it with 2,2-dimethoxypropane in the presence of an acid catalyst like p-toluenesulfonic acid to form an acetonide (isopropylidene) protecting group. This step prevents the hydroxyls from interfering with subsequent reactions. google.com

Ester Group Reduction: The two ester groups of the protected tartrate are then reduced to primary alcohols. A powerful reducing agent, such as sodium borohydride, is used for this transformation, yielding the protected 2,3-O-isopropylidene-threitol. google.com

Sulfonylation: The terminal hydroxyl groups of the resulting diol are converted into good leaving groups. This is typically done by reacting the diol with a sulfonyl chloride, such as methanesulfonyl chloride or p-toluenesulfonyl chloride, to form a disulfonate ester. google.com

Thiol Group Introduction: The sulfonate groups are then displaced by a sulfur nucleophile. Reaction with a thioacetate salt, like potassium thioacetate, proceeds via an SN2 mechanism, inverting the stereochemistry at the terminal carbons if applicable and forming the protected dithiol as a diacetate. google.com

Deprotection: Finally, all protecting groups are removed. The acetyl groups on the sulfur are hydrolyzed under basic conditions, and the isopropylidene group protecting the central diol is removed under acidic conditions, yielding the final chiral dithiothreitol product. google.com

Table 2: Stereoselective Synthesis of Dithiothreitol

Step Substrate Key Reagents Product Purpose
1 Dimethyl Tartrate 2,2-dimethoxypropane, p-toluenesulfonic acid 2,3-O-isopropylidene dimethyl tartrate Protection of diol
2 Protected Tartrate Sodium Borohydride (NaBH₄) 2,3-O-isopropylidene-threitol Reduction of esters to alcohols
3 Protected Diol Sulfonyl Chloride Disulfonate Ester Conversion of hydroxyls to leaving groups
4 Disulfonate Ester Potassium Thioacetate 2,3-O-isopropylidene dithiothreitol diacetate Introduction of protected thiol groups

Incorporation of 1,2-Butanediol, 3,4-dimercapto- in Complex Chemical Architectures (e.g., Bridged Metallophthalocyanines)

The dithiol functionality of 1,4-dimercapto-2,3-butanediol isomers makes them excellent linkers for constructing complex, multi-component chemical structures. The thiol groups can readily form covalent bonds with electrophilic centers or metal ions, allowing them to bridge larger molecular units.

An example of this application is the synthesis of novel, ball-type bridged metallophthalocyanines. sigmaaldrich.com In these architectures, a stereoisomer such as dithioerythritol (B556865) (DTE) is used to link multiple phthalocyanine rings. Phthalocyanines are large, aromatic macrocycles that can chelate a central metal ion. By using a dithiol linker, it is possible to create complex, three-dimensional structures where the phthalocyanine units are held in a specific orientation relative to one another.

In the synthesis of these bridged compounds, the dithioerythritol acts as a nucleophilic linker. The synthesis typically involves reacting the dithiol with a phthalocyanine precursor that has been functionalized with good leaving groups at its peripheral positions. The thiol groups of DTE displace these leaving groups, forming stable thioether bonds and covalently linking the macrocycles. When multiple DTE molecules are used to bridge four separate phthalocyanine units, a complex, cage-like "ball-type" structure can be achieved. sigmaaldrich.com These complex architectures are investigated for their unique electrochemical, catalytic, and gas-sensing properties. sigmaaldrich.com

Table 3: Mentioned Chemical Compounds

Compound Name Synonym(s) Chemical Formula
1,2-Butanediol, 3,4-dimercapto- 1,4-Dimercapto-2,3-butanediol C₄H₁₀O₂S₂
Dithiothreitol DTT, Cleland's Reagent C₄H₁₀O₂S₂
Dithioerythritol DTE C₄H₁₀O₂S₂
1,4-Butanediol Tetramethylene glycol C₄H₁₀O₂
Bromine Br₂
2,3-Dibromo-1,4-butanediol C₄H₈Br₂O₂
Sodium Hydroxide Caustic Soda NaOH
Thiolacetic Acid C₂H₄OS
Hydrogen Sulfide H₂S
Dimethyl tartrate C₆H₁₀O₆
2,2-Dimethoxypropane Acetone dimethyl acetal C₅H₁₂O₂
p-Toluenesulfonic acid PTSA, TsOH C₇H₈O₃S
Sodium Borohydride NaBH₄
Sulfonyl Chloride R-SO₂Cl
Potassium Thioacetate C₂H₃KOS

Chemical Reactivity and Mechanistic Studies of 1,2 Butanediol, 3,4 Dimercapto

Redox Chemistry and Thiol-Disulfide Exchange Mechanisms

The hallmark of DTT's chemical behavior is its function as a strong reducing agent, which is governed by thiol-disulfide exchange reactions. This process involves the cleavage of a disulfide bond (R-S-S-R) and the formation of two new thiol groups.

The reduction of a disulfide bond by DTT is not a single-step event but rather a sequential, two-step process. The reaction proceeds through a transient mixed-disulfide intermediate. nih.gov

Initial Nucleophilic Attack: The process begins with the ionization of one of DTT's thiol groups to a more reactive thiolate anion (DTT-S⁻). This thiolate then acts as a nucleophile, attacking one of the sulfur atoms of the target disulfide bond. This results in the formation of a mixed-disulfide intermediate between DTT and the original disulfide-containing molecule, while the other half of the original molecule is released as a thiol. nih.gov

Intramolecular Ring Closure: The second thiol group on the DTT moiety of the mixed-disulfide intermediate then attacks the sulfur atom within this intermediate. This intramolecular reaction is highly favored due to the proximity of the reacting groups. The result is the formation of a stable, six-membered cyclic disulfide (oxidized DTT) and the release of the second, now-reduced, thiol from the target molecule. nih.gov This two-step mechanism is a key feature of dithiol-based reducing agents. nih.gov

The reduction of disulfides by DTT is both thermodynamically favorable and kinetically rapid under appropriate conditions.

Thermodynamics: DTT possesses a low redox potential of -0.33 V at pH 7, which makes it a powerful reducing agent capable of quantitatively reducing most accessible disulfide bonds. researchgate.net The favorability of the reaction is driven by the formation of the stable intramolecular six-membered ring of oxidized DTT, which contains a dithiane structure. This ring formation provides a significant entropic and enthalpic advantage over reductions by monothiols, which would result in the formation of two separate disulfide molecules. nih.gov

Table 1: Kinetic Parameters for Thiol-Disulfide Exchange Reactions This table presents representative kinetic data for thiol-disulfide exchange reactions to illustrate the principles of their kinetics. Note that specific rates vary widely based on substrates and conditions.

Reactants Rate Constant (k) Temperature (°C) pH Conditions
Thioredoxin (Trx) & Insulin 1 x 10⁵ M⁻¹s⁻¹ 23 7.0 0.1 M phosphate (B84403) buffer, 2 mM EDTA
Glutaredoxin (Grx) & GSSG 7.1 x 10⁵ M⁻¹s⁻¹ 37 7.6 0.1 M phosphate buffer

Data adapted from a study on the kinetics of various thiol-disulfide exchange reactions. nih.gov GSSG: Oxidized Glutathione; GSH: Reduced Glutathione.

The reactivity of DTT is critically dependent on the solution's pH. The active species in the thiol-disulfide exchange is the thiolate anion (R-S⁻), not the protonated thiol (R-SH). researchgate.net

Influence of pH: The concentration of the thiolate anion is determined by the pKa of the thiol groups and the pH of the solution. The thiol groups of DTT have pKa values of approximately 9.2 and 10.1. As the pH increases above the first pKa, the proportion of DTT in the more nucleophilic thiolate form rises, leading to a significant increase in the rate of disulfide reduction. nih.gov Therefore, the reaction is generally much faster under basic conditions than in an acidic or neutral medium.

Influence of Solvent Polarity: Theoretical studies have shown that the transition state of a thiol-disulfide exchange reaction involves a distribution of charge across the attacking and leaving sulfur atoms. researchgate.net As this charge is more dispersed in the transition state than in the reactant thiolate, hydrophobic or less polar environments can actually stabilize the transition state and catalyze the reaction. This effect can lead to a significant rate enhancement for reactions occurring within the less polar active sites of enzymes compared to the reaction in a polar aqueous solution. researchgate.net

Nucleophilic Reactivity of Thiol Groups

The thiol groups of DTT, particularly in their deprotonated thiolate form, are potent nucleophiles. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. The high nucleophilicity of the thiolate anion is the fundamental reason for its efficiency in reducing disulfide bonds. nih.gov

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, where the DTT thiolate directly attacks the electrophilic sulfur atom of the disulfide bridge. researchgate.netub.edu The intrinsic nucleophilic strength of thiols is significantly greater than that of corresponding alcohols (alkoxides), and in many contexts, they are also more reactive than other biological nucleophiles like hydroxide (B78521) ions under physiological conditions. nih.gov This inherent reactivity allows DTT to efficiently cleave disulfide bonds even in the complex chemical environment of a cell or biochemical assay.

Interactions with Metal Ions and Organometallic Compounds

Beyond its role in redox chemistry, DTT can interact with various metal ions due to the ability of its thiol groups to act as ligands.

DTT is an effective chelating agent for many soft metal ions, including heavy metals like Cd²⁺, Pb²⁺, and Hg²⁺, as well as transition metals such as Cu²⁺ and Zn²⁺. nih.gov A chelating agent is a substance whose molecules can form several bonds to a single metal ion.

The two thiol groups on the DTT molecule are positioned to coordinate with a metal ion simultaneously, forming a stable five- or six-membered chelate ring. This chelation sequesters the metal ion, effectively removing it from solution and preventing it from interacting with other molecules. This property is particularly useful in biochemistry for protecting enzymes from inhibition by trace amounts of heavy metal ions, as the sulfhydryl groups of cysteine residues in enzyme active sites are often targets for these metals.

Table 2: Compound Names

Common Name/Abbreviation Systematic Name
Dithiothreitol (B142953) (DTT) (2S,3S)-1,4-bis(sulfanyl)butane-2,3-diol
Dithioerythritol (B556865) (DTE) (2R,3R)-1,4-bis(sulfanyl)butane-2,3-diol
Oxidized DTT (4S,5S)-4,5-dihydroxy-1,2-dithiane
Glutathione (GSH) (2S)-2-amino-4-{[(1R)-1-[(carboxymethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoic acid
Oxidized Glutathione (GSSG) L-γ-glutamyl-L-cysteinylglycine disulfide
Thioredoxin (Trx) Not a small molecule; a class of proteins
Glutaredoxin (Grx) Not a small molecule; a class of proteins

Modulation of Organotin Compound Effects

The chemical reactivity of 1,2-Butanediol, 3,4-dimercapto-, also known as dithioerythritol (DTE), and other vicinal dithiols plays a significant role in modulating the biological and toxic effects of organotin compounds. Organotins, a class of compounds characterized by at least one tin-carbon bond, are known for their toxicity, which is largely mediated by their interaction with sulfur-containing biomolecules. Vicinal dithiols, such as those found on DTE and in certain proteins, are specific targets for these compounds. acs.orgnih.gov

The interaction between dithiols and organotins can lead to the dealkylation of the tin compound. For instance, trimethyltin (B158744) (TMT) can be dealkylated by peptides containing a vicinal dithiol motif (Cys-X-Cys) to form a more stable complex with dimethyltin (B1205294) (DMT). acs.orgnih.gov This process involves the formation of a covalent complex between the dithiol groups and the disubstituted alkyltin, effectively altering the toxicant's structure and its biological activity. nih.gov The mechanism is considered pseudoenzymatic, where the dithiol-containing molecule facilitates the degradation of the more toxic tri-substituted organotins into less toxic di-substituted forms. nih.gov

Studies have shown that the presence of two thiol groups in close proximity is crucial for this dealkylation and binding process; monothiols are not as effective. acs.org The two cysteine residues in a peptide can coordinate the tin atom, forming a stable structure. acs.orgnih.gov This targeted interaction underscores the importance of vicinal dithiols in the biological fate and detoxification pathways of organotin compounds. The ability of dithiols to chelate organotins can mitigate their toxic effects, which are often linked to the disruption of cellular processes and induction of apoptosis. mdpi.commdpi.comnih.gov

Table 1: Interaction of Dithiols with Organotin Compounds

Interacting Species Effect Mechanism Key Findings Reference
Vicinal Dithiols (e.g., in peptides) & Trimethyltin (TMT) Dealkylation of TMT to Dimethyltin (DMT) Pseudoenzymatic reaction forming a covalent complex between the dithiol and the dialkyltin. Dithiols are required for both binding and dealkylation; monothiols are ineffective. The process can be a biotic degradation pathway for organotins. acs.orgnih.gov
Dithiols & Organotins Modulation of Toxicity Chelation of the organometallic fragment, reducing its ability to interact with other biological targets. The formation of stable complexes with dithiols can reduce the pro-oxidant and toxic effects of organotin compounds. mdpi.commdpi.com
Stannin (SNN) protein & TMT Apoptosis Induction Direct interaction involving highly conserved vicinal cysteine residues. Vicinal dithiols are the primary binding sites for organotins in certain proteins, mediating their toxic effects. acs.org

Participation in Vitamin B12-Catalyzed Reactions

1,2-Butanediol, 3,4-dimercapto- can participate in reactions catalyzed by Vitamin B12 (cobalamin) and its derivatives, primarily through its function as a reducing agent. Vitamin B12-catalyzed reactions often involve changes in the oxidation state of the central cobalt atom, cycling between Co(III), Co(II), and the highly nucleophilic Co(I) states. Dithiols like DTE are capable of reducing the disulfide bonds in proteins and can also act as reducing agents in these catalytic cycles.

The catalytic cycle of many Vitamin B12-dependent enzymes relies on the generation of a radical species through the homolytic cleavage of the cobalt-carbon bond of adenosylcobalamin. The regeneration of the active form of the coenzyme can require a reducing system. While specific studies detailing the direct participation of 1,2-Butanediol, 3,4-dimercapto- are not prevalent, the general role of dithiols as reducing agents is well-established in biochemistry. Dithiothreitol (DTT), a closely related dithiol, is commonly used to maintain the reduced state of sulfhydryl groups in enzymes and proteins, a function that is critical for the activity of many B12-dependent enzymes.

In synthetic organic chemistry, Vitamin B12 is used as a catalyst for various transformations that proceed via radical mechanisms. These reactions often require a reducing agent to generate the catalytically active Co(I) species from the more stable Co(II) or Co(III) forms. Dithiols can serve this purpose, donating electrons to facilitate the reduction of the cobalt center, thus enabling the catalytic cycle to proceed.

Radical Reactions and Polymerization Mechanisms

Oxidative Polymerization of Dithiols to Poly(disulfide) Polymers

1,2-Butanediol, 3,4-dimercapto-, as a dithiol monomer, can undergo oxidative polymerization to form poly(disulfide) polymers. This type of polymerization is a step-growth process where the thiol groups (-SH) of the monomer units are oxidized to form disulfide bonds (-S-S-), which constitute the backbone of the resulting polymer. These polymers are of interest due to their dynamic covalent nature, biocompatibility, and biodegradability, as the disulfide linkage can be cleaved under reducing conditions. nih.gov

The oxidation of dithiols to poly(disulfides) can be achieved using various oxidizing agents, such as hydrogen peroxide, oxygen (air), or halogens. The reaction often proceeds via a radical mechanism. For example, in a base-catalyzed oxidation, the thiol groups are first deprotonated to form thiolate anions. These anions are then oxidized to thiyl radicals. The recombination of these radicals leads to the formation of disulfide bonds and the propagation of the polymer chain.

The process can exhibit characteristics of a living/controlled polymerization, where the formation of cyclic oligodisulfides is involved as intermediates. This allows for the synthesis of high molecular weight polymers with controlled polydispersity. The resulting poly(disulfide)s are often dynamic materials, meaning the disulfide bonds can undergo exchange reactions, particularly under stimuli like light.

Table 2: Oxidative Polymerization of Dithiols

Monomer Type Polymerization Method Key Features Resulting Polymer Reference
Dithiols (general) Oxidative coupling of thiol groups Forms poly(disulfide)s through the formation of -S-S- linkages. Dynamic covalent polymers, often biodegradable and biocompatible. nih.gov
2-[2-(2-sulfanylethoxy)ethoxy]ethanethiol (DODT) Air/H2O2/triethylamine system Living/controlled polymerization involving cyclic intermediates. High molecular weight polymers (Mn up to 250,000 g/mol) with low polydispersity. acs.org
Dithiols Oxidative polymerization Can be used to create cross-linked polymer networks. Network polymers with specific thermal and mechanical properties. uni-goettingen.de

Multi-Electron Transfer Processes in Photochemical Reactions

The thiol groups of 1,2-Butanediol, 3,4-dimercapto- enable its participation in complex photochemical reactions involving multi-electron transfer processes. Thiols can act as co-initiators in photopolymerization reactions, where they participate in electron transfer processes upon excitation by light. acs.org

A key mechanism in this context is proton-coupled electron transfer (PCET), where both an electron and a proton are exchanged in a concerted or stepwise manner. nih.gov In photochemical systems, a photosensitizer absorbs light and enters an excited state. This excited state can then interact with the dithiol. For instance, in a reductive quenching cycle, the excited photosensitizer can accept an electron from the dithiol, generating a thiyl radical and the reduced form of the photosensitizer. nih.gov

The disulfide/dithiol redox couple can be exploited for energy storage at a molecular level. A disulfide moiety can be photoreduced by a two-electron, one-proton process to form a thiol-thiolate species, effectively storing the energy. uni-goettingen.de This stored energy can then be released. Such systems are relevant to artificial photosynthesis. uni-goettingen.de

Furthermore, the photolysis of thiols can lead to the homolytic cleavage of the S-H bond, generating a thiyl radical and a hydrogen atom. researchgate.net The thiyl radicals can then participate in a variety of subsequent reactions. In the presence of certain organic compounds, these photochemically generated radicals can initiate multi-electron reduction processes. For example, the bioactivation of organic nitrates to nitric oxide (NO) is proposed to involve a three-electron reduction, a process in which thiols are believed to play a role. researchgate.net

Theoretical and Computational Chemistry of 1,2 Butanediol, 3,4 Dimercapto

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govnorthwestern.edu For a molecule like 1,2-Butanediol, 3,4-dimercapto-, DFT can provide insights into its reactivity and the energetics of its chemical reactions. nih.gov

Prediction of Electronic Structure and Reactivity

The electronic structure of a molecule dictates its reactivity. In 1,2-Butanediol, 3,4-dimercapto-, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding its chemical behavior. The HOMO is likely to be localized on the sulfur atoms of the thiol groups, as sulfur is more electron-rich and less electronegative than oxygen. The LUMO would be associated with the antibonding orbitals of the C-S and C-O bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests higher reactivity. researchgate.net

Table 1: Predicted Electronic Properties of Functional Moieties Analogous to 1,2-Butanediol, 3,4-dimercapto- Based on DFT Studies of Similar Compounds

PropertyPredicted Characteristic for 1,2-Butanediol, 3,4-dimercapto-Basis of Prediction from Analogous Systems
HOMO Localization Primarily on the sulfur atoms of the thiol groups.Sulfur atoms are generally the most nucleophilic and highest energy occupied orbitals in mercaptoalcohols.
LUMO Localization Distributed across the antibonding orbitals of C-S and C-O bonds.These are typically the lowest energy unoccupied orbitals available for accepting electrons.
Reactivity Hotspots Thiol groups (nucleophilic and prone to oxidation), hydroxyl groups (can act as hydrogen bond donors and acceptors).Thiols are known to be highly reactive, participating in redox reactions and nucleophilic additions. nih.govnih.gov Alcohols are key in hydrogen bonding. youtube.com

Analysis of Reaction Energetics and Transition States

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, including the identification of transition states and the calculation of activation energies. For 1,2-Butanediol, 3,4-dimercapto-, several reaction types are of interest, such as oxidation of the thiol groups, and reactions involving the hydroxyl groups.

Computational studies on the oxidation of thiols have shown that these reactions can proceed through various mechanisms, including two-electron and one-electron pathways. mdpi.com The energetics of these pathways are highly dependent on the specific oxidant and the molecular environment. whiterose.ac.uk For example, the reaction of thiols with hydroperoxides has been computationally investigated to understand autoxidation processes in fuels. whiterose.ac.uk

The study of transition states is crucial for understanding reaction kinetics. For instance, in the radical-mediated thiol-ene reaction, electronic structure calculations have been used to determine the activation barriers for the propagation and chain-transfer steps. acs.orgresearchgate.net These barriers are influenced by the structure of the alkene and the thiol. acs.orgresearchgate.net Similarly, for 1,2-Butanediol, 3,4-dimercapto-, the energetics of reactions at the thiol groups would be influenced by the presence of the adjacent hydroxyl groups.

Table 2: Predicted Reaction Energetics for Reactions Involving Functional Groups of 1,2-Butanediol, 3,4-dimercapto- Based on Analogous Systems

Reaction TypePredicted Energetic CharacteristicsBasis of Prediction from Analogous Systems
Thiol Oxidation The activation energy will vary depending on the oxidizing agent and the reaction mechanism (radical vs. non-radical). whiterose.ac.ukComputational studies on thiol oxidation show a range of activation energies. For example, the reaction of hexane (B92381) thiol with methyl hydroperoxide has a calculated activation barrier. whiterose.ac.uk
Nucleophilic Addition of Thiol The reaction is generally favorable, with the thiolate anion being a potent nucleophile. nih.govStudies on the Michael addition of thiols to α,β-unsaturated carbonyls show that the reaction is often base-catalyzed. nih.gov
Reactions at Hydroxyl Groups The hydroxyl groups can participate in esterification or etherification reactions, with the energetics depending on the specific reagents and catalysts.The reactivity of alcohols is well-established, and computational studies can predict the favorability of these transformations.

Molecular Dynamics Simulations in Chemical Systems

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. nih.gov For 1,2-Butanediol, 3,4-dimercapto-, MD simulations could reveal how the molecule behaves in different environments, such as in solution or at an interface.

Simulations of n-alkanes, which form the backbone of the target molecule, have been extensively performed to understand their conformational landscapes and transport properties. nih.govresearchgate.net These studies show that even simple alkanes can adopt a variety of conformations, and their behavior is influenced by factors like chain length and temperature. nih.govnih.gov The presence of the hydroxyl and thiol functional groups in 1,2-Butanediol, 3,4-dimercapto- would introduce additional complexity, leading to specific intramolecular and intermolecular interactions that would govern its conformational preferences.

Advanced Analysis of Intermolecular Interactions

The behavior of 1,2-Butanediol, 3,4-dimercapto- in a condensed phase is largely determined by its intermolecular interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions.

Hydrogen Bonding Networks

The hydroxyl groups of 1,2-Butanediol, 3,4-dimercapto- are capable of acting as both hydrogen bond donors and acceptors, allowing for the formation of extensive hydrogen bonding networks. youtube.comyoutube.com The thiol groups can also participate in hydrogen bonding, although S-H···S and S-H···O hydrogen bonds are generally weaker than O-H···O hydrogen bonds. nih.gov

Computational studies on mercaptoethanol have shown that the hydroxyl group preferentially forms hydrogen bonds over the thiol group when interacting with proton-accepting molecules. nih.gov In a pure sample of 1,2-Butanediol, 3,4-dimercapto-, it is expected that the dominant hydrogen bonds would involve the hydroxyl groups. The presence of these hydrogen bonds would significantly influence the physical properties of the substance, such as its boiling point and viscosity.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) Analysis

A comprehensive search of scientific literature has revealed no specific studies applying Reduced Density Gradient (RDG) or Non-Covalent Interaction (NCI) analysis to the compound 1,2-Butanediol, 3,4-dimercapto-. These computational methods are powerful tools for visualizing and characterizing non-covalent interactions within and between molecules. RDG analysis identifies regions of low electron density and low density gradient, which are indicative of interactions such as hydrogen bonds, van der Waals forces, and steric repulsion. The NCI plotting technique then color-codes these regions to distinguish between attractive and repulsive interactions.

While general principles of non-covalent interactions would suggest the potential for intramolecular hydrogen bonding between the hydroxyl and thiol groups, as well as van der Waals interactions within the carbon chain of 1,2-Butanediol, 3,4-dimercapto-, the absence of specific computational studies prevents a detailed, data-driven discussion. Such an analysis would provide valuable insights into the conformational preferences and stability of the molecule, governed by the balance of these weak interactions. Without dedicated research, any description of the RDG and NCI landscape of this specific molecule would be purely speculative.

Energy Decomposition Analysis (EDA) and Quantum Theory of Atoms in Molecules (QTAIM)

Similarly, there is no available research that has employed Energy Decomposition Analysis (EDA) or the Quantum Theory of Atoms in Molecules (QTAIM) to investigate 1,2-Butanediol, 3,4-dimercapto-. EDA is a computational method used to break down the total interaction energy between molecular fragments into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This allows for a quantitative understanding of the nature of chemical bonds and intermolecular forces.

QTAIM, on the other hand, analyzes the topology of the electron density to define atoms within a molecule and to characterize the chemical bonds between them. By locating bond critical points and analyzing their properties (e.g., electron density and its Laplacian), QTAIM can differentiate between shared (covalent) and closed-shell (ionic, van der Waals) interactions.

Advanced Analytical Characterization of 1,2 Butanediol, 3,4 Dimercapto and Its Chemical Interactions

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure and understanding the chemical behavior of 1,2-Butanediol, 3,4-dimercapto-.

Infrared (IR) Spectroscopy for Hydrogen Bonding and Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and studying intermolecular interactions like hydrogen bonding. nih.gov In the analysis of 1,2-Butanediol, 3,4-dimercapto-, the IR spectrum provides key information about its hydroxyl (-OH) and sulfhydryl (-SH) groups.

A characteristic band for the thiol group (-SH) is typically observed around 2550 cm⁻¹. researchgate.net The presence of hydroxyl groups gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of hydrogen bonding. The precise position and shape of this band can provide insights into the extent and nature of hydrogen bonding within the sample. The C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ range. libretexts.orglibretexts.orgpressbooks.pub

Table 1: Key Infrared Absorption Frequencies for 1,2-Butanediol, 3,4-dimercapto-

Functional GroupAbsorption Range (cm⁻¹)Vibration Type
O-H (Alcohol)3200-3600 (broad)Stretching (Hydrogen-bonded)
C-H (Alkane)2850-3000Stretching
S-H (Thiol)~2550Stretching
C-H (Alkane)1350-1470Bending

This table is a generalized representation based on typical functional group absorption regions. libretexts.orglibretexts.orgpressbooks.pub

Ultraviolet-Visible (UV-Vis) Spectroscopy for Redox State and Binding

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile technique used to study the redox state and binding interactions of 1,2-Butanediol, 3,4-dimercapto-. uu.nlresearchgate.net The reduced form of this dithiol, like DTT, does not show significant absorbance in the near-UV region. However, its oxidized form, which contains a disulfide bond within a six-membered ring, exhibits a characteristic absorbance peak around 280-285 nm. wikipedia.orgresearchgate.net

This property is instrumental in monitoring the oxidation of 1,2-Butanediol, 3,4-dimercapto-. The increase in absorbance at this wavelength can be directly correlated to the amount of the oxidized species present. nih.gov This principle is widely used in assays to measure the oxidative potential of various substances. tandfonline.comnih.gov For instance, the reaction with Ellman's reagent (DTNB) produces a chromophore, 2-nitro-5-thiobenzoic acid (TNB), which absorbs at 412 nm, providing an indirect method to quantify the remaining reduced dithiol. tandfonline.comnih.gov Furthermore, UV-Vis spectroscopy can be employed to study the binding of the dithiol to metal ions or its involvement in cross-linking reactions with biomolecules upon UV irradiation. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Conformation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed three-dimensional structure and conformation of molecules in solution. nih.gov For 1,2-Butanediol, 3,4-dimercapto-, ¹H and ¹³C NMR spectra provide a wealth of information about the connectivity of atoms and the chemical environment of each nucleus.

NMR is also an invaluable tool for reaction monitoring. jhu.eduyoutube.com By acquiring spectra at different time points, it is possible to follow the course of a reaction involving 1,2-Butanediol, 3,4-dimercapto-, such as its oxidation or its reaction with other molecules. The disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. youtube.com The use of deuterated solvents is standard, and for biological samples, maintaining a reducing environment with an agent like DTT can be crucial to prevent unwanted side reactions like disulfide bond formation. researchgate.net

Electrochemical Methods for Redox Potential Determination

Electrochemical methods, such as cyclic voltammetry, are employed to determine the redox potential of 1,2-Butanediol, 3,4-dimercapto- and to study its electrochemical behavior. researchgate.net The redox potential is a measure of the compound's tendency to be oxidized or reduced. For dithiothreitol (B142953), a closely related compound, the redox potential is -0.33 V at pH 7. wikipedia.orgagscientific.com

In a typical electrochemical experiment, the dithiol is oxidized at the surface of a working electrode, generating a current that is proportional to its concentration. mountainscholar.org This allows for the direct quantification of the reduced form of the compound. tandfonline.com The potential at which oxidation occurs provides information about the thermodynamics of the redox process. Electrochemical assays have been developed as an alternative to spectrophotometric methods for measuring the consumption of dithiols in various applications. tandfonline.commountainscholar.org

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of 1,2-Butanediol, 3,4-dimercapto- from complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and analysis of 1,2-Butanediol, 3,4-dimercapto-. nih.govexlibrisgroup.com In particular, Reversed-Phase HPLC (RP-HPLC) is a powerful method for this purpose. researchgate.netchromatographyonline.comnih.govekb.eg

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. For 1,2-Butanediol, 3,4-dimercapto-, the retention time will depend on its polarity and the specific conditions of the mobile phase, such as the solvent composition and pH.

RP-HPLC can be used to separate the reduced and oxidized forms of the dithiol, allowing for the quantification of each species. nih.govnih.gov This is particularly useful for monitoring the progress of reactions or assessing the redox state of a sample. researchgate.net The method can be coupled with various detectors, including UV-Vis and mass spectrometry (MS), for enhanced sensitivity and specificity. researchgate.netnih.gov The use of a C18 column is common for the separation of such compounds. chromatographyonline.com

Table 2: Typical RP-HPLC Parameters for Dithiol Analysis

ParameterCondition
ColumnC18 (Reversed-Phase)
Mobile PhaseGradient of water and an organic solvent (e.g., acetonitrile) with a modifier (e.g., formic acid)
DetectionUV at 280-285 nm (for oxidized form) or Mass Spectrometry
ApplicationSeparation and quantification of reduced and oxidized forms

This table provides a general example of RP-HPLC conditions. Actual parameters may vary depending on the specific application. researchgate.netnih.govnih.govnih.gov

Integration with Mass Spectrometry (MS) for Characterization of Adducts and Derivatives

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), serves as a powerful tool for the characterization and quantification of 1,4-dimercapto-2,3-butanediol and its derivatives. This dithiol, which includes isomers like Dithiothreitol (DTT) and Dithioerythritol (B556865) (DTE), is a potent reducing agent widely used in biochemical and proteomics applications to maintain sulfhydryl (-SH) groups in a reduced state. sigmaaldrich.comnih.gov The analysis of its various forms, including adducts and derivatives, is crucial for understanding its reactions and for monitoring its presence in complex biological mixtures. researchgate.net

In solution, dithiols like DTT exist in equilibrium between their reduced and oxidized forms. nih.gov For quantitative analysis, a common strategy involves the complete oxidation of the dithiol to its stable cyclic disulfide form. researchgate.net This single species can then be efficiently separated from complex matrix components, such as proteins and salts, using techniques like ultrafiltration and reversed-phase HPLC. researchgate.netnih.gov Detection via tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. For instance, the oxidized form of DTT (DTTox) is often identified using selected reaction monitoring (SRM), which tracks a specific fragmentation pattern, such as the transition from the precursor ion at m/z 151 to a product ion at m/z 105. researchgate.netnih.gov Soft ionization methods like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are typically employed, which minimize fragmentation and allow for the observation of the molecular ion or its adducts. nih.govacdlabs.com

Beyond its oxidized form, 1,4-dimercapto-2,3-butanediol can form distinct covalent adducts. Research has shown that DTT can act as a specific, UV-inducible cross-linking agent, particularly in the study of protein-RNA interactions. nih.gov In this role, DTT covalently participates in cysteine-uracil crosslinks. nih.gov The resulting DTT-uracil adduct can be unambiguously identified by mass spectrometry, as it produces a characteristic mass increase of 151.9966 Da, corresponding to the molecular formula of the incorporated DTT moiety (C₄H₈S₂O₂). nih.gov This application highlights the utility of high-resolution mass spectrometry in elucidating the structural details of biomolecular complexes mediated by dithiol adducts.

Table 1: Mass Spectrometry Data for Dithiothreitol (DTT) Derivatives and Adducts

This interactive table summarizes key mass spectrometric data used for the characterization of DTT derivatives and adducts.

AnalyteAnalytical ContextIonization ModePrecursor Ion (m/z)Product Ion (m/z)Method
Oxidized DTT (DTTox)Quantification in protein mixtures researchgate.netnih.govNegative APCI151105LC-MS/MS (SRM)
DTT-Uracil AdductProtein-RNA cross-linking studies nih.govPositive ESI[Peptide+C₄H₈S₂O₂]+-High-Resolution MS

X-ray Crystallography for Molecular Structure Determination (on related compounds or DTE complexes)

X-ray crystallography is an indispensable technique for the precise determination of three-dimensional molecular structures. While a crystal structure for 1,2-butanediol, 3,4-dimercapto- itself is not prominently featured in the literature, extensive crystallographic studies have been performed on its isomers and, notably, on complexes formed between these dithiols and various elements. dectris.com These analyses provide fundamental insights into coordination chemistry, molecular geometry, and the nature of chemical bonding in dithiol-containing compounds.

The sulfur atoms in dithiols like Dithioerythritol (DTE) are effective ligands, readily forming stable complexes with metals and metalloids. wikipedia.org A key example is the reaction of DTE with arsenous acid (As(OH)₃), which has been studied using X-ray crystallography. wikipedia.org These studies reveal the detailed coordination environment around the arsenic atom, defined by the sulfur donors of the DTE ligand. Such structural data are critical for understanding the mechanism of action in applications like heavy metal chelation.

The broader field of metal dithiolene chemistry, which involves ligands with a 1,2-dithiolene moiety, has been extensively explored through crystallography. wikipedia.org These studies have revealed novel coordination geometries, such as the trigonal prismatic structures first observed in tris(dithiolene) complexes like Mo(S₂C₂Ph₂)₃. wikipedia.org Advanced X-ray diffraction techniques, utilizing imaging plates and cryogenic systems, have enabled the characterization of complex structures and subtle phase transitions, as demonstrated in the analysis of a nickel dithiolene salt, α-[(CH₃)₂(C₂H₅)₂N][Ni(dmit)₂]₂. aps.org The structural parameters obtained from these crystallographic experiments, such as space group, unit cell dimensions, and bond lengths, are crucial for establishing structure-property relationships.

Table 2: Example Crystallographic Data for a Related Dithiolene Complex

This interactive table presents representative crystallographic data for a transition metal dithiolene complex, illustrating the type of structural information obtained via X-ray diffraction.

CompoundFormulaCrystal SystemSpace GroupTemperature (K)Key Finding
Nickel Dithiolene Complexα-[(CH₃)₂(C₂H₅)₂N][Ni(dmit)₂]₂ aps.orgMonoclinicP2₁/c11Determination of low-temperature ordered structure after phase transition. aps.org
Molybdenum Tris(dithiolate) Complex rsc.org[Ph₄As]₂[Mo(mnt)₃]MonoclinicP2₁/c-Anion geometry is intermediate between octahedral and trigonal-prismatic. rsc.org

Applications of 1,2 Butanediol, 3,4 Dimercapto in Diverse Academic Fields

Chemical Synthesis and Organic Transformations

In the realm of chemical synthesis, 1,2-Butanediol, 3,4-dimercapto- serves as a versatile reagent, particularly in catalysis and as a protecting group.

Reagent in Catalysis (e.g., Photocatalytic Oxidation)

While direct photocatalytic oxidation using 1,2-Butanediol, 3,4-dimercapto- is not extensively documented, the broader field of photocatalysis often employs sacrificial reagents to enhance efficiency. Dithiols can act as sacrificial electron donors in photocatalytic systems. For instance, in processes involving semiconductor photocatalysts like TiO2, the photo-generated holes can oxidize a sacrificial agent, thereby preventing the recombination of electron-hole pairs and increasing the quantum yield of the desired reaction. mdpi.combeilstein-journals.org

In a related context, photocatalytic systems have been developed for the production of valuable chemicals. For example, the photocatalytic coupling of 2-iodoethanol (B1213209) to produce 1,4-butanediol (B3395766) has been achieved using a TiO2 and a nickel complex system. researchgate.net Furthermore, quinacridone-sensitized TiO2 nanoparticles have been used for the photocatalytic oxidation of glycerol. rsc.org These examples highlight the potential for using various reagents in photocatalytic transformations, a role that 1,2-Butanediol, 3,4-dimercapto- could theoretically fulfill due to its reducing nature.

Use in Protecting Group Chemistry for Thiols

The primary application of 1,2-Butanediol, 3,4-dimercapto- in synthesis is as a reducing agent, which is conceptually related to protecting group chemistry. It is widely used to reduce disulfide bonds in proteins to free thiols, a critical step in protein biochemistry for studying protein folding and enzyme activity. ontosight.ai This process can be viewed as the removal of a disulfide "protecting group" that links two cysteine residues.

The compound's ability to maintain the reduced state of thiols makes it essential in various biochemical and analytical techniques. ontosight.ai In organic synthesis, dithiols are classic reagents for the protection of carbonyl compounds as dithioacetals or dithioketals. While 1,3-propanedithiol (B87085) is more common for this purpose, the principle of using a dithiol to form a cyclic thioacetal as a protecting group is a fundamental strategy.

Materials Science and Polymer Chemistry

The unique structure of 1,2-Butanediol, 3,4-dimercapto- lends itself to the creation of advanced materials with tunable properties.

Fabrication of Poly(disulfide) Polymers and Degradable Biomaterials

The thiol groups of 1,2-Butanediol, 3,4-dimercapto- can be oxidized to form disulfide bonds, which are the key linkages in poly(disulfide) polymers. These polymers are of significant interest because the disulfide bond is a dynamic covalent bond that can be cleaved under specific conditions, such as in a reducing environment. nih.govsemanticscholar.org This property makes them ideal for creating degradable biomaterials. nih.gov

The synthesis of poly(disulfide)s can be achieved through various methods, including the oxidative coupling of dithiol monomers. nih.gov Although traditional step-growth polymerization methods often result in polymers with broad molecular weight distributions, recent advancements have focused on controlled polymerization techniques to achieve narrower distributions. nih.govrsc.org For example, ring-opening polymerization of disulfide-containing lactones has been shown to produce poly(disulfide)s with a polydispersity index (PDI) below 1.1. nih.govsemanticscholar.orgrsc.org These polymers exhibit excellent degradability in response to reducing agents like dithiothreitol (B142953) (DTT) or UV irradiation. nih.govsemanticscholar.orgrsc.org

Polymerization Method Monomer Example Resulting Polymer Key Features
Oxidative CouplingDithiol MonomersPoly(disulfide)Broad molecular weight distribution
Ring-Opening Polymerization1,4,5-oxadithiepan-2-one (OTP)Poly(OTP)Narrow PDI (<1.1), degradable

Design of Stimuli-Responsive Soft Materials (e.g., Hydrogels, Gelators)

Stimuli-responsive materials, often called "smart" materials, can change their properties in response to external cues. nih.gov Hydrogels, which are three-dimensional networks of hydrophilic polymers, are a prime example of soft materials that can be designed to be stimuli-responsive. nih.govdtu.dk The incorporation of disulfide bonds into the hydrogel network allows for redox-responsive behavior. mdpi.com

When these hydrogels are exposed to a reducing agent, the disulfide crosslinks are cleaved, leading to the degradation of the gel. mdpi.com This sol-gel transition can be reversed by introducing an oxidizing agent to reform the disulfide bonds. mdpi.com This reversible behavior is highly desirable for applications in drug delivery and tissue engineering. mdpi.comrsc.orgnih.gov For instance, a drug can be encapsulated within the hydrogel and released upon exposure to the reducing environment found inside cells.

Functionalization of Nanomaterials (e.g., for Catalytic Surfaces)

The thiol groups of 1,2-Butanediol, 3,4-dimercapto- can be used to functionalize the surfaces of nanomaterials, such as gold nanoparticles or silica (B1680970) nanoparticles. nih.govinnospk.com Thiols have a strong affinity for gold surfaces, forming self-assembled monolayers (SAMs). innospk.com This functionalization can be used to impart specific properties to the nanomaterials or to create catalytic surfaces.

For example, by attaching a catalyst to the nanomaterial surface via a dithiol linker, a heterogeneous catalyst can be created. This approach combines the high surface area of the nanomaterial with the catalytic activity of the attached molecule, potentially leading to enhanced catalytic efficiency and easier separation of the catalyst from the reaction mixture.

Analytical Chemistry and Sample Preparation Methodologies

In the realm of analytical chemistry, 1,2-Butanediol, 3,4-dimercapto- and its isomers are crucial for maintaining the integrity of biological samples and ensuring the accuracy of analytical techniques.

Maintaining Reduced States in Analytical Samples

One of the primary applications of these dithiols in analytical chemistry is their function as powerful reducing agents. nih.govbiorxiv.orgnih.govlu.sewikipedia.orgnih.gov They are particularly effective at protecting sulfhydryl (thiol) groups in proteins and other biological molecules from oxidation. wikipedia.org The presence of two thiol groups allows the compound to reduce disulfide bonds, forming a stable six-membered ring with an internal disulfide bond in its oxidized state. nih.govnih.gov This reaction is critical in many experimental protocols where maintaining proteins in their reduced, active state is essential for functional studies. biorxiv.orgwikipedia.org For instance, DTT is frequently used in sample buffers for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to reduce protein disulfide bonds, which allows for proper protein denaturation and accurate separation based on molecular weight. nih.gov

Sample Pre-treatment for Advanced Spectroscopic and Chromatographic Analysis

The reducing properties of 1,2-Butanediol, 3,4-dimercapto- and its isomers are also vital in preparing samples for various advanced analytical techniques. In both spectroscopy and chromatography, preventing the oxidation of sensitive samples is crucial for obtaining reliable and reproducible results. biorxiv.org These dithiols are used to reduce disulfide bonds in proteins and peptides prior to analysis, which can prevent aggregation and improve separation and detection. biorxiv.orgnih.gov For example, DTT is employed in the preparation of protein samples for mass spectrometry analysis to ensure that the proteins are in a reduced state, facilitating accurate mass determination. nih.gov Similarly, in liquid chromatography, these reagents are used to maintain the reduced state of analytes, preventing the formation of disulfide-linked dimers that could complicate the chromatogram. nih.govnih.gov

Redox Potential Determination in Chemical Systems

The well-defined redox potential of these dithiols makes them valuable tools in the study of redox-sensitive systems. Dithiothreitol (DTT) has a standard redox potential of -0.33 V at pH 7, making it a very strong reducing agent in biological contexts. nih.govbiorxiv.orgnih.govlu.sewikipedia.orgnih.gov Dithioerythritol (B556865) (DTE) shares a similar redox potential. researchgate.net This known potential allows researchers to control and study the redox state of other molecules in a solution. The reducing power of these compounds is pH-dependent, being more effective at pH values above 7, where the thiol groups are deprotonated. nih.govnih.govnih.gov The stability of these reagents also varies with pH and temperature, with a shorter half-life at more alkaline pH values. nih.gov

Table 1: Properties of Dithiothreitol (DTT)

PropertyValueReference
Redox Potential (pH 7)-0.33 V nih.govbiorxiv.orgnih.govlu.sewikipedia.orgnih.gov
pKa of Thiol Groups9.2 and 10.1 nih.govnih.gov

Environmental Chemistry Research Methodologies

In environmental chemistry, these dithiols are employed as specialized reagents in studies investigating the degradation of pollutants and understanding biological pathways in organisms.

Reagent in Enzyme Extraction and Stabilization for Degradation Pathway Studies (e.g., Phthalate, Cyanobacterial Toxins)

The ability of dithiols like DTT to protect enzymes makes them valuable in the study of biodegradation pathways. For instance, in research focused on the enzymatic degradation of phthalates, DTT has been included in the purification buffer for esterases, the enzymes responsible for breaking down these pollutants. biorxiv.org The presence of DTT helps to maintain the structural integrity and activity of the extracted enzymes, which is crucial for accurately studying their function and degradation kinetics. While specific examples of its use in the extraction of enzymes for cyanobacterial toxin degradation were not prominent in the reviewed literature, the general principle of using dithiols to stabilize enzymes suggests its potential utility in such studies as well. The biodegradation of cyanotoxins like microcystins is known to be an enzymatic process, and the stability of the involved enzymes is critical for understanding these pathways. nih.govmdpi.com

Inhibition Studies in Plant Biosynthesis Pathways

Dithiothreitol has been utilized as an inhibitor in studies of plant biosynthetic pathways to elucidate the function of specific enzymes. A notable example is its use to inhibit violaxanthin (B192666) de-epoxidase, a key enzyme in the xanthophyll cycle in plants. nih.govresearchgate.net This cycle is crucial for protecting plants from photo-oxidative damage under high-light conditions by converting violaxanthin to zeaxanthin. By inhibiting this enzyme, researchers can study the consequences of a disrupted xanthophyll cycle and better understand the photoprotective mechanisms in plants. nih.govresearchgate.net Studies have shown that the application of DTT to leaves prevents the accumulation of zeaxanthin, leading to increased susceptibility to photoinhibition. mdpi.com This inhibitory effect is due to the reduction of disulfide bonds within the violaxanthin de-epoxidase enzyme, which are necessary for its catalytic activity. nih.gov Such inhibition studies are fundamental to understanding plant physiology and their responses to environmental stress.

Fundamental Biochemical Research (Focus on Chemical Mechanisms)

In the realm of fundamental biochemical inquiry, 1,2-Butanediol, 3,4-dimercapto- is instrumental for its ability to reduce disulfide bonds and maintain a reducing environment. This property is harnessed to investigate the intricate mechanisms governing protein structure, enzyme function, and the interactions between biological macromolecules.

The correct folding of proteins into their native three-dimensional structures is paramount to their biological function. This process is often stabilized by the formation of disulfide bonds between cysteine residues. 1,2-Butanediol, 3,4-dimercapto- is a cornerstone reagent for studying the role of these bonds in protein folding and stability.

The mechanism of disulfide reduction by the threo isomer, dithiothreitol (DTT), involves a two-step thiol-disulfide exchange. DTT, with a redox potential of -0.33 V at pH 7, readily reduces disulfide bonds. interchim.fr The reaction begins with one of DTT's thiol groups attacking the protein's disulfide bond, forming a mixed disulfide intermediate. The second thiol group of the DTT molecule then attacks the mixed disulfide, resulting in the formation of a stable, six-membered ring with an internal disulfide bond and the regeneration of two free thiol groups on the protein. This intramolecular cyclization makes the reaction highly efficient. interchim.fr

Researchers utilize this compound to prevent the formation of incorrect intramolecular and intermolecular disulfide bonds during in vitro protein refolding studies, thereby guiding the protein towards its native conformation. agscientific.com For example, in studies of influenza hemagglutinin (HA0), the addition of DTT to living cells prevents disulfide bond formation, causing the protein to remain in a largely unfolded state in the endoplasmic reticulum. nih.gov Upon removal of DTT, the protein can rapidly oxidize and fold correctly, demonstrating that folding events can be delayed and induced post-translationally. nih.gov

The kinetics of disulfide bond reduction can also provide insights into the accessibility and strain of these bonds within a protein's structure. In a study on alpha-lactalbumin, the reduction of its four disulfide bonds by DTT occurred in two distinct phases. The Cys6-Cys120 bond was reduced rapidly, indicating it is highly accessible and under geometric strain in the native structure, making it extraordinarily reactive. nih.gov The other three bonds were reduced much more slowly, as they are protected within the folded protein core. nih.gov This differential reactivity provides a method to probe the solvent exposure and local environment of disulfide bonds.

Table 1: Kinetic Data for the Reduction of α-Lactalbumin Disulfide Bonds by Dithiothreitol (DTT)

Disulfide BondReaction PhaseRelative ReactivityInfluencing Factors
Cys6-Cys120Fast~140 times more reactive than a normal, fully accessible disulfide bond. nih.govHigh accessibility and geometric strain in the native protein structure. nih.gov
Other three disulfide bondsSlowSignificantly lower than the Cys6-Cys120 bond.Protected within the native protein structure; reduction rate increases with the addition of denaturants like urea. nih.gov

The activity of many enzymes is dependent on the redox state of their cysteine residues. Unwanted oxidation of these sulfhydryl groups can lead to the formation of disulfide bridges, resulting in conformational changes and loss of enzymatic function. 1,2-Butanediol, 3,4-dimercapto- is widely used as a protective agent to maintain enzymes in their active, reduced state. interchim.fragscientific.com

By maintaining the reduced state of sulfhydryl groups at or near the active site, the compound ensures the enzyme's catalytic integrity. For instance, a study on β-galactosidase demonstrated that its activity was enhanced in the presence of DTT. This suggests the presence of a critical cysteine residue near the catalytic center that is susceptible to oxidation. nih.gov The stabilizing effect was found to be concentration-dependent.

Table 2: Effect of Dithiothreitol (DTT) Concentration on the Activity of β-Galactosidase

DTT ConcentrationRelative Enzyme Activity
0.1 mM~100% nih.gov
1 mM112% nih.gov
10 mM119% nih.gov

Data derived from a study on β-galactosidase, where activity in the presence of DTT is compared to the untreated enzyme.

Conversely, the compound can be used to inactivate enzymes where a disulfide bond is essential for activity. In the case of human urine urokinase, treatment with DTT led to a severe inactivation of the enzyme by reducing critical disulfide bonds that hold its polypeptide chains together. nih.gov This application allows researchers to probe the importance of specific disulfide linkages for an enzyme's structure and function.

The function of many cell surface receptors and membrane transporters depends on their specific three-dimensional structure, which is often maintained by disulfide bonds within their extracellular or transmembrane domains. 1,2-Butanediol, 3,4-dimercapto- serves as a valuable chemical probe to investigate the role of these bonds in ligand binding, receptor activation, and substrate transport.

Similarly, the role of disulfide bridges in transporter function has been elucidated using this compound. In the neutral amino acid transporter SNAT4, transport activity was significantly inhibited in a dose-dependent manner by DTT. nih.gov This finding led to the identification of a specific disulfide bridge between two cysteine residues (Cys-249 and Cys-321) that is crucial for the substrate transport mechanism, but not for the trafficking of the transporter to the cell surface. nih.gov Disrupting this bond likely interferes with the conformational changes required for the transport cycle. nih.gov

The effects of disulfide bond reduction can be complex and receptor-specific. In the angiotensin II receptor family, DTT strongly inhibits ligand binding to the AT₁ subtype, but paradoxically enhances binding to the AT₂ subtype. nih.gov This differential effect allowed researchers to identify that a disulfide bond between the N-terminus and the third extracellular loop of the AT₂ receptor masks latent binding epitopes, which are uncovered upon reduction by DTT. nih.gov

Table 3: Application of 1,2-Butanediol, 3,4-dimercapto- (as DTT) in Receptor and Transporter Studies

Protein StudiedEffect of DTT TreatmentInferred Mechanistic Role of Disulfide Bonds
Nicotinic Acetylcholine ReceptorDecreased density of ligand binding sites (Bmax) with no change in affinity (Kd). nih.govEssential for maintaining the overall conformation required for ligand binding, but not directly part of the binding site itself. nih.gov
SNAT4 Amino Acid TransporterDose-dependent inhibition of L-alanine transport (80% reduction at 1 mM and 10 mM DTT). nih.govA specific disulfide bridge (Cys249-Cys321) is critical for substrate transport, likely by stabilizing the translocation pore or enabling conformational changes during the transport cycle. nih.gov
Angiotensin II Receptor (AT₂)Enhanced ligand binding affinity. nih.govA disulfide bond between the N-terminus and the third extracellular loop conceals latent binding sites. nih.gov

Future Directions and Emerging Research Avenues for 1,2 Butanediol, 3,4 Dimercapto

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally benign and sustainable manufacturing processes. researchgate.net Future research into 1,2-Butanediol, 3,4-dimercapto- will undoubtedly prioritize the development of green synthetic methodologies.

Current industrial production of related butanediols often relies on petrochemical feedstocks and energy-intensive processes. nih.govmdpi.com A key research goal will be the development of synthetic pathways that utilize renewable resources. One promising approach involves the use of biomass-derived starting materials. For instance, the hydrogenolysis of 1,4-anhydroerythritol, a compound derivable from sugars, has been explored for the synthesis of 1,3-butanediol (B41344) and could potentially be adapted for the synthesis of other butanediol (B1596017) isomers. sigmaaldrich.com

Biocatalysis presents another significant avenue for the sustainable production of chiral compounds like 1,2-Butanediol, 3,4-dimercapto-. acs.org The use of engineered microorganisms or isolated enzymes could enable the stereospecific synthesis of this molecule from simple sugars or other renewable feedstocks under mild reaction conditions, minimizing waste and energy consumption. Research in this area would involve identifying or engineering enzymes capable of introducing the vicinal diol and dithiol functionalities with high selectivity.

Furthermore, the principles of green chemistry, such as atom economy, the use of safer solvents (like water), and the development of catalytic processes to replace stoichiometric reagents, will be central to designing sustainable synthetic routes. mdpi.com The selective oxidation of thiols to disulfides using green oxidants like hydrogen peroxide, catalyzed by reusable catalysts, is an example of a sustainable transformation that could be relevant in the synthesis and derivatization of dimercapto compounds. ontosight.ai

Table 1: Comparison of Conventional vs. Potential Green Synthetic Approaches for Dithiols

FeatureConventional SynthesisPotential Green Synthesis
Feedstock Petroleum-basedBiomass-derived (e.g., sugars, glycerol)
Catalysts Often stoichiometric, sometimes toxic metal catalystsBiocatalysts (enzymes, whole cells), reusable heterogeneous catalysts
Solvents Volatile organic solventsWater, supercritical fluids, ionic liquids
Energy Input High temperature and pressureMild conditions (ambient temperature and pressure)
Byproducts Often stoichiometric and potentially hazardousMinimal, often biodegradable
Stereoselectivity Often requires chiral resolutionHigh stereoselectivity achievable with biocatalysts

Exploration of Novel Reactivity and Functionalization Pathways

The unique arrangement of vicinal diols and dithiols in 1,2-Butanediol, 3,4-dimercapto- suggests a rich and underexplored reactivity profile. Future research should focus on elucidating the interplay between these functional groups and harnessing this reactivity for novel transformations.

The thiol groups are expected to exhibit their characteristic nucleophilicity and redox activity, participating in reactions such as thiol-ene and thiol-yne "click" chemistry, disulfide formation, and Michael additions. researchgate.net The presence of two thiol groups allows for the formation of both intramolecular and intermolecular disulfide bonds, a property that is key to the function of its isomer, DTT. nih.gov

The vicinal diol moiety can undergo a range of reactions, including oxidation to diketones, cleavage, and formation of cyclic acetals and ketals. libretexts.orgbritannica.comlibretexts.org The proximity of the diol to the dithiol functionalities may lead to unique reactivity, such as the formation of complex heterocyclic structures through intramolecular reactions.

A significant area of future research will be the development of selective functionalization strategies. This involves developing methods to react one or more of the hydroxyl and thiol groups while leaving the others untouched, allowing for the synthesis of a diverse range of derivatives. This could involve the use of protecting groups or the exploitation of subtle differences in the reactivity of the functional groups.

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and providing deep mechanistic insights. researchgate.netmdpi.com For 1,2-Butanediol, 3,4-dimercapto-, advanced computational modeling can be employed in several key areas.

DFT calculations can be used to determine the molecule's conformational preferences, bond dissociation energies, and electronic properties. mdpi.com This information is crucial for understanding its reactivity and for designing new reactions. For instance, modeling the interaction of the molecule with different catalysts can help in the development of more efficient and selective synthetic methods. nih.gov

Furthermore, computational studies can be used to predict the properties of potential derivatives of 1,2-Butanediol, 3,4-dimercapto-. This can accelerate the discovery of new materials with desired characteristics, such as specific binding affinities or optical properties. chemrxiv.org By simulating the behavior of the molecule in different environments, researchers can gain a better understanding of its potential applications in areas like materials science and biology.

Table 2: Potential Applications of Computational Modeling for 1,2-Butanediol, 3,4-dimercapto-

Research AreaComputational MethodPotential Insights
Structural Analysis DFT, Molecular DynamicsConformational analysis, bond lengths and angles, vibrational frequencies
Reactivity Prediction DFT, Reaction Pathway ModelingReaction mechanisms, transition state energies, prediction of regioselectivity and stereoselectivity
Materials Design DFT, QSARPrediction of electronic and optical properties of derivatives, design of polymers with specific functionalities
Biochemical Interactions Molecular Docking, QM/MMBinding affinity to proteins, role as a reducing agent or chelator

Tailored Derivatives for Specific Chemical and Materials Applications

The ability to synthesize a variety of derivatives from 1,2-Butanediol, 3,4-dimercapto- will be key to unlocking its full potential. The presence of four reactive sites (two hydroxyl and two thiol groups) allows for a wide range of chemical modifications.

In polymer chemistry, 1,2-Butanediol, 3,4-dimercapto- could serve as a unique crosslinking agent or monomer. msu.eduessentialchemicalindustry.org The thiol groups can participate in thiol-ene polymerization, a type of click chemistry known for its high efficiency and mild reaction conditions. researchgate.net The resulting polymers could have interesting properties, such as self-healing capabilities or responsiveness to redox stimuli, due to the presence of disulfide bonds. nih.gov

The vicinal diol functionality can be used to attach the molecule to surfaces or to other molecules through the formation of esters or ethers. This could be useful in the development of functional materials, such as modified nanoparticles or surfaces with specific binding properties.

Furthermore, the combination of hydroxyl and thiol groups makes 1,2-Butanediol, 3,4-dimercapto- a promising ligand for the synthesis of coordination complexes with a variety of metal ions. These complexes could have applications in catalysis or as functional materials with interesting magnetic or optical properties.

Integration into Multi-component Systems and Advanced Chemical Technologies

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product. bas.bg The diverse functionality of 1,2-Butanediol, 3,4-dimercapto- makes it an ideal candidate for the design of novel MCRs. For example, it could potentially participate in Ugi or Passerini-type reactions, leading to the rapid synthesis of complex molecules with potential biological activity.

The ability of the thiol groups to interact with metal surfaces suggests that 1,2-Butanediol, 3,4-dimercapto- could be used in the development of self-assembled monolayers (SAMs) on gold or other noble metals. These SAMs could be used to create functional surfaces for applications in sensing, electronics, and biomaterials.

In the realm of advanced chemical technologies, the unique properties of this molecule could be harnessed for applications such as stimuli-responsive drug delivery systems. For instance, a polymer incorporating 1,2-Butanediol, 3,4-dimercapto- could be designed to release a drug in response to a change in the redox environment, such as that found in cancer cells.

Q & A

Basic Research Questions

Q. What synthetic methodologies are available for preparing 3,4-dimercapto-1,2-butanediol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves thiolation of 1,2-butanediol precursors using reagents like thiourea or P2S5 under controlled anhydrous conditions. Protecting groups (e.g., benzyl or acetyl) may be employed to prevent oxidation of thiols during synthesis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is critical to isolate the product . Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR confirms functional groups, while mass spectrometry (MS) verifies molecular weight .

Q. How can the stereochemistry of 3,4-dimercapto-1,2-butanediol isomers be resolved and validated experimentally?

  • Methodological Answer : Chiral chromatography (e.g., using Chiralpak<sup>®</sup> columns) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) separates enantiomers. X-ray crystallography provides definitive stereochemical assignments, while optical rotation measurements and circular dichroism (CD) spectroscopy support configurational analysis .

Q. What analytical techniques are optimal for quantifying trace impurities in 3,4-dimercapto-1,2-butanediol samples?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or liquid chromatography–tandem mass spectrometry (LC-MS/MS) achieves ppm-level sensitivity. Derivatization with benzoyl chloride enhances detection of thiol-containing compounds, as validated for glycol analysis . Gas chromatography (GC) with flame ionization detection (FID) may also be used after silylation to improve volatility .

Advanced Research Questions

Q. How do vicinal thiol groups in 3,4-dimercapto-1,2-butanediol influence its redox behavior compared to hydroxyl-substituted analogs?

  • Methodological Answer : Cyclic voltammetry (CV) and density functional theory (DFT) calculations reveal that vicinal thiols lower oxidation potentials due to sulfur’s higher nucleophilicity. Comparative studies with 1,2-butanediol show faster disulfide bond formation in the dimercapto derivative, which can be monitored via Raman spectroscopy or Ellman’s assay .

Q. What catalytic systems enhance the regioselective functionalization of 3,4-dimercapto-1,2-butanediol in polymer synthesis?

  • Methodological Answer : Transition-metal catalysts (e.g., Pd/C or Ru complexes) promote thiol-ene "click" reactions for crosslinking polyethylene glycol (PEG) or polyurethane matrices. Kinetic studies using <sup>1</sup>H NMR or in situ FT-IR track reaction progress, while gel permeation chromatography (GPC) evaluates polymer molecular weight distributions .

Q. How do computational models predict the adsorption dynamics of 3,4-dimercapto-1,2-butanediol on zeolitic materials for separation processes?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields like COMPASS model interactions between thiol groups and NaY zeolite pores. Experimental validation via fixed-bed column tests measures breakthrough curves, while Langmuir/Freundlich isotherms quantify adsorption capacity. Competitive adsorption studies with ethylene glycol highlight selectivity trends .

Q. What mechanistic insights explain the stability of 3,4-dimercapto-1,2-butanediol under oxidative stress in biological systems?

  • Methodological Answer : Electron paramagnetic resonance (EPR) spectroscopy detects radical intermediates during oxidation. Comparative studies with dithiothreitol (DTT) using stopped-flow kinetics reveal thiol-disulfide exchange rates. In vitro assays (e.g., glutathione peroxidase activity) assess antioxidant efficacy .

Key Research Challenges

  • Synthetic Control : Avoiding disulfide byproducts during thiolation requires inert atmospheres and chelating agents to sequester metal impurities .
  • Stability : Thiol oxidation during storage necessitates additives (e.g., EDTA) or low-temperature preservation (-20°C) .
  • Computational Modeling : Parameterizing force fields for sulfur-containing molecules remains challenging, requiring hybrid QM/MM approaches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.